molecular formula C9H6ClFN2S B2816214 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine CAS No. 287197-07-3

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B2816214
M. Wt: 228.67
InChI Key: ZGOAYENNMFBAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring . The 2-chloro-6-fluorophenyl group is a common motif in medicinal chemistry, known for its bioactive properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-chloro-6-fluorophenylacetamides have been synthesized through reactions involving nitrobenzene and diethyl malonate . Another method involves reacting 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It likely contains a thiazole ring attached to a 2-chloro-6-fluorophenyl group at the 4-position and an amine group at the 2-position .

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOAYENNMFBAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine

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